Nap-ouabain is primarily sourced from the seeds of Cerbera manghas, commonly found in tropical regions. The extraction process typically involves solvent extraction methods to isolate the active compounds from plant materials. Research has shown that Nap-ouabain can also be synthesized in the laboratory, allowing for more controlled studies of its properties and effects .
Nap-ouabain belongs to the class of organic compounds known as cardiac glycosides. These compounds are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular sodium levels and subsequent calcium influx via sodium-calcium exchange mechanisms. This action is crucial for enhancing cardiac contractility and has implications in treating heart failure and other cardiovascular conditions .
The synthesis of Nap-ouabain can be achieved through various chemical pathways, including total synthesis strategies that involve multiple steps of organic reactions. One notable method includes a polyanionic cyclization strategy, which allows for the construction of the complex steroidal framework characteristic of cardiac glycosides .
Nap-ouabain features a steroid backbone with specific hydroxyl groups that contribute to its biological activity. The molecular formula is C23H34O6, and it has a molecular weight of approximately 414.52 g/mol.
Nap-ouabain participates in several chemical reactions that are integral to its function as a cardiac glycoside. The primary reaction mechanism involves the inhibition of sodium-potassium ATPase, which leads to altered ion concentrations within cells.
The mechanism by which Nap-ouabain exerts its effects involves several key steps:
Research indicates that Nap-ouabain's binding affinity for sodium-potassium ATPase is significantly higher than that of some other cardiac glycosides, suggesting its potential for more targeted therapeutic applications .
Ouabain (g-strophanthin) holds a distinguished position in the annals of pharmacology. First isolated in 1888 from the bark of the African Acokanthera ouabio tree and seeds of Strophanthus gratus [2] [9], its name derives from the Somali term "waabaayo," meaning arrow poison, reflecting its traditional use in hunting and warfare [2]. The compound's profound effects on cardiac function attracted scientific interest, culminating in the landmark discovery by Jens Christian Skou in 1957. Skou identified ouabain as a specific inhibitor of the newly discovered Na+/K+-ATPase membrane pump, using crab nerve homogenates for his pioneering experiments [1] [7]. This discovery not only earned Skou the Nobel Prize but also established ouabain as an indispensable tool in membrane biology research. Throughout the 20th century, ouabain saw clinical use in Europe (particularly France and Germany) for managing heart failure and angina pectoris, though it never gained FDA approval [2] [9]. A revolutionary turn occurred in 1991 when researchers identified an endogenous compound in human plasma indistinguishable from ouabain, synthesized primarily in the adrenal glands [5] [7]. This discovery transformed ouabain from solely a plant toxin to a potential mammalian hormone, opening new research avenues into its physiological roles.
The Na+/K+-ATPase is a P-type ATPase that actively maintains the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) across the plasma membrane of virtually all animal cells. This transmembrane protein complex consumes a substantial portion of cellular energy, estimated at 40% or more in many tissues, and up to three-quarters of energy utilization in brain gray matter [1] [7]. Structurally, the functional unit comprises:
The pump operates via the Post-Albers cycle, alternating between two principal conformations:
Table 1: Key Characteristics of Na+/K+-ATPase α-Subunit Isoforms
Isoform | Tissue Distribution | Ouabain Sensitivity (Kd/IC₅₀) | Primary Physiological Role |
---|---|---|---|
α1 | Ubiquitous (highest in kidney) | Low affinity (Rat: ≈48 µM; Human: High nM range) | Housekeeping Na⁺/K⁺ homeostasis, bulk transepithelial transport |
α2 | Muscle (cardiac, skeletal, smooth), brain, adipocytes, lung | High affinity (Rat: ≈58 nM; Human: High nM range) | Regulation of Ca²⁺ signaling via local Na⁺ microdomains, contractility |
α3 | Neurons, human heart, white blood cells, ovaries | Highest affinity (Rat: ≈6.7 nM; Human: High nM range) | Neuronal excitability, specialized signaling |
α4 | Spermatozoa | Moderate affinity (Rat: ≈312 nM) | Sperm motility, acrosome function during fertilization |
Ouabain is classified as a cardenolide, characterized by a steroidal core (cyclopentanoperhydrophenanthrene) with a five-membered unsaturated butyrolactone ring at the C17 position—a critical feature for its bioactivity [4] [8] [9]. Its chemical formula is C₂₉H₄₄O₁₂, with a molecular weight of 584.65 g/mol [9]. Structurally, it consists of ouabagenin (the aglycone) linked via a β-glycosidic bond to L-rhamnose (a 6-deoxy sugar) at the C3 position [2] [8] [9]. Key structural features underpinning its activity include:
The stereochemistry is crucial; the sugar moiety enhances solubility and binding kinetics, while the specific spatial orientation of hydroxyl groups (particularly 1β, 5β, 11α, 14) determines interaction strength with the pump. The total synthesis of ouabain, achieved only in 2008 by Deslongchamps and later refined by Baran via redox-relay strategies, highlights its structural complexity [8].
Table 2: Natural Sources of Ouabain
Botanical Source | Family | Geographical Distribution | Tissue with High Ouabain Content |
---|---|---|---|
Acokanthera schimperi (Ouabio tree) | Apocynaceae | Eastern Africa (Kenya, Tanzania, Rwanda, Ethiopia, Somalia) | Bark, roots, seeds, leaves |
Strophanthus gratus | Apocynaceae | Eastern Africa | Seeds, roots, stems, leaves |
Endogenous Production | - | Mammals (including humans) | Adrenal cortex, plasma, hypothalamus |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9